molecular formula C23H20N2O4 B6283584 2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid CAS No. 2138423-73-9

2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid

Cat. No. B6283584
CAS RN: 2138423-73-9
M. Wt: 388.4
InChI Key:
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Description

This compound is also known as ({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate . It has a molecular formula of C20H20N2O5 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid are available commercially . The synthesis of these types of compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid backbone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.38 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the pyridine derivative, and then deprotection of the amine and the fluorene group.", "Starting Materials": [ "9H-fluorene", "Methanesulfonyl chloride", "Sodium hydroxide", "2-Aminomethylpyridine", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "Triethylamine", "Ethyl chloroacetate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethyl acetate", "Diethyl ether", "Tetrahydrofuran", "Acetic anhydride", "Pyridine", "Trifluoroacetic acid", "Dichloromethane", "Sodium borohydride", "Acetic acid", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanesulfonyl chloride and sodium hydroxide to form 9H-fluorene-9-methanesulfonate.", "2-Aminomethylpyridine is protected with N,N-diisopropylethylamine and ethyl chloroacetate to form N-[(2-chloroacetyl)pyridin-2-yl]acetamide.", "N-[(2-chloroacetyl)pyridin-2-yl]acetamide is reacted with 9H-fluorene-9-methanesulfonate and triethylamine in N,N-dimethylformamide to form 2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid.", "The amine and fluorene groups are deprotected with trifluoroacetic acid in dichloromethane to form 2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid.", "The pyridine derivative is coupled with acetic anhydride and pyridine in tetrahydrofuran to form N-acetyl-2-aminomethylpyridine.", "N-acetyl-2-aminomethylpyridine is reduced with sodium borohydride in acetic acid to form 2-aminomethylpyridine.", "2-aminomethylpyridine is protected with N,N-diisopropylethylamine and ethyl chloroacetate to form N-[(2-chloroacetyl)pyridin-2-yl]acetamide.", "N-[(2-chloroacetyl)pyridin-2-yl]acetamide is reacted with 9H-fluorene-9-methanesulfonate and triethylamine in N,N-dimethylformamide to form 2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid.", "The amine and fluorene groups are deprotected with trifluoroacetic acid in dichloromethane to form 2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid.", "The final product is purified by recrystallization from methanol/ethyl acetate and dried under vacuum." ] }

CAS RN

2138423-73-9

Product Name

2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}acetic acid

Molecular Formula

C23H20N2O4

Molecular Weight

388.4

Purity

93

Origin of Product

United States

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